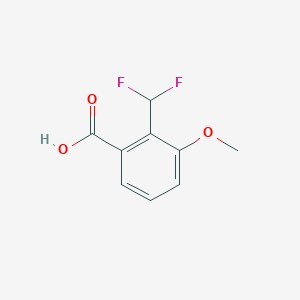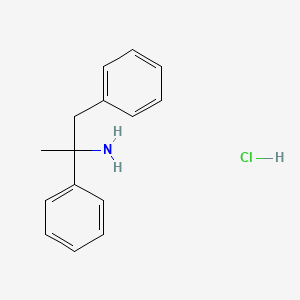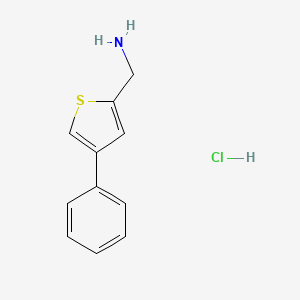
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is an organic compound characterized by a nitrile group attached to a 2-methylpropanenitrile backbone, with a 3,4-dimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: A common method involves a nucleophilic addition reaction where the nitrile group is introduced via a Grignard reagent or a similar organometallic compound.
Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like tetrahydrofuran (THF) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylacetophenone.
Reduction: 2-(3,4-Dimethylphenyl)-2-methylpropanamine.
Substitution: this compound derivatives with various substituents on the phenyl ring.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethylphenyl)-2-methylpropanamine: Similar structure but with an amine group instead of a nitrile.
3,4-Dimethylbenzaldehyde: Precursor in the synthesis with an aldehyde group.
2-Methylpropanenitrile: Basic structure without the phenyl substituent.
Uniqueness
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and a dimethylphenyl substituent, which imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H15N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h5-7H,1-4H3 |
Clé InChI |
HEKMPSGNDAFZJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


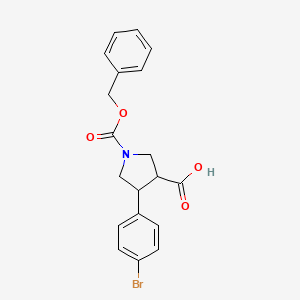
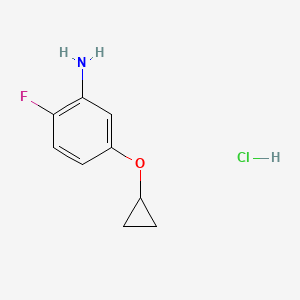

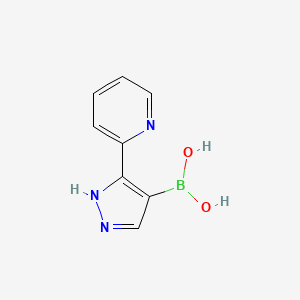
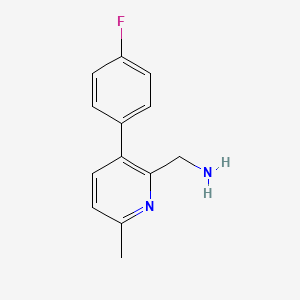
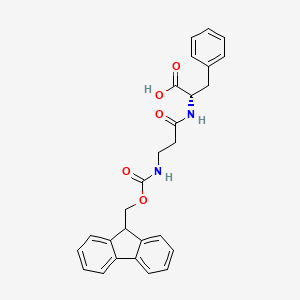
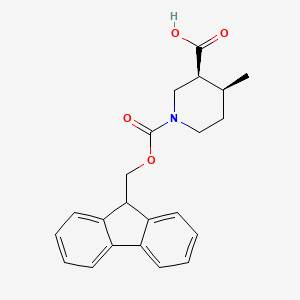

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
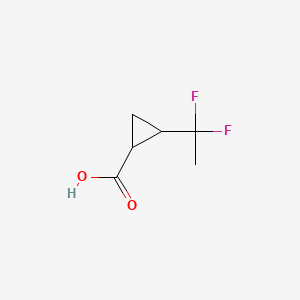
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
